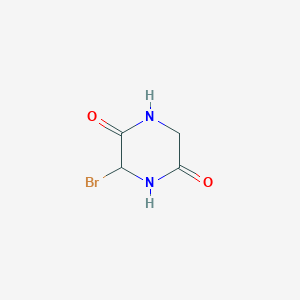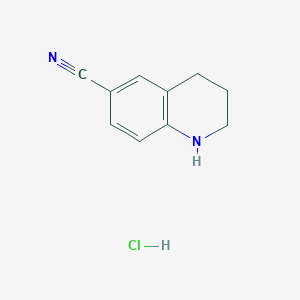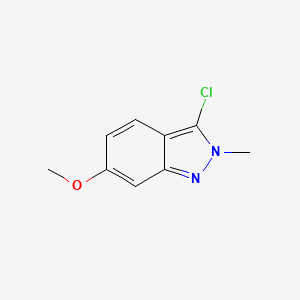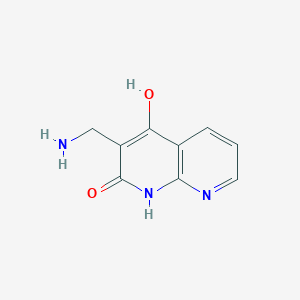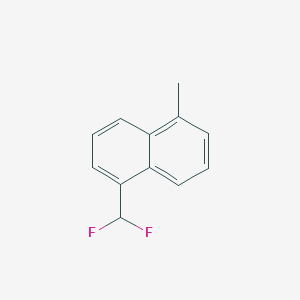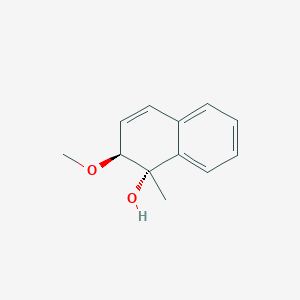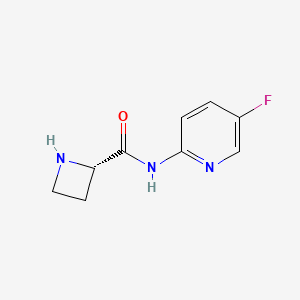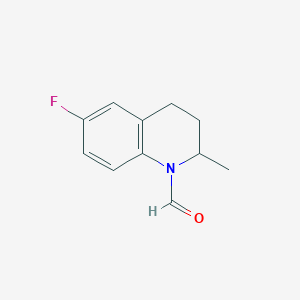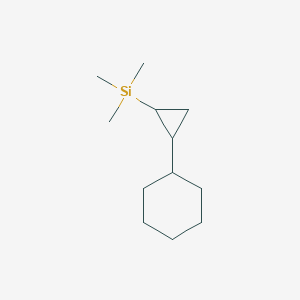
(2-Cyclohexylcyclopropyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclohexylcyclopropyl)trimethylsilane is an organosilicon compound characterized by the presence of a cyclohexyl group attached to a cyclopropyl ring, which is further bonded to a trimethylsilyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylcyclopropyl)trimethylsilane typically involves the reaction of cyclohexylcyclopropyl halide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyclohexylcyclopropyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, leading to the formation of silanes with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents.
Substitution: Halides, alkoxides; reactions often require the presence of a catalyst or a base.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Various substituted silanes.
Substitution: Silanes with different nucleophilic groups.
Aplicaciones Científicas De Investigación
(2-Cyclohexylcyclopropyl)trimethylsilane has found applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and reactivity.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Mecanismo De Acción
The mechanism by which (2-Cyclohexylcyclopropyl)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable intermediates in chemical reactions. This property is particularly useful in radical reactions, where the silyl group can stabilize reactive intermediates and enhance reaction yields .
Comparación Con Compuestos Similares
Trimethylsilylcyclopropane: Similar in structure but lacks the cyclohexyl group.
Cyclohexyltrimethylsilane: Similar but lacks the cyclopropyl ring.
Cyclopropyltrimethylsilane: Lacks the cyclohexyl group.
Uniqueness: (2-Cyclohexylcyclopropyl)trimethylsilane is unique due to the presence of both cyclohexyl and cyclopropyl groups attached to the trimethylsilyl moiety. This combination imparts distinct steric and electronic properties, making it a valuable compound in various synthetic applications .
Propiedades
Número CAS |
918432-07-2 |
|---|---|
Fórmula molecular |
C12H24Si |
Peso molecular |
196.40 g/mol |
Nombre IUPAC |
(2-cyclohexylcyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C12H24Si/c1-13(2,3)12-9-11(12)10-7-5-4-6-8-10/h10-12H,4-9H2,1-3H3 |
Clave InChI |
LVJJNCFCDOEBBU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CC1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


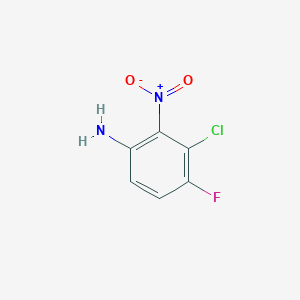
![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
